molecular formula C12H11NO4 B12122331 4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one

4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12122331
M. Wt: 233.22 g/mol
InChI Key: FTJAHFZKFYWEDN-WEVVVXLNSA-N
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Description

4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate

This compound belongs to the oxazolone family and contains a naphthohydrazide moiety. Its crystal structure has been studied, revealing its intriguing arrangement . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves the condensation of naphthohydrazide with vanillin. Here’s the procedure:

  • Reactants

    • Naphthohydrazide (10 mmol)
    • Vanillin (10 mmol)
  • Solvent

    • Ethanol (15 mL)
  • Reaction Conditions

    • Reflux for 4 hours
  • Yield

    • Target compound obtained with a yield of 90%

Chemical Reactions Analysis

Reactions:

    Condensation Reaction: The key step in the synthesis involves the condensation of naphthohydrazide and vanillin.

    Recrystallization: The product is recrystallized in ethanol to obtain well-formed crystals.

Common Reagents and Conditions:

    Reflux: Used for the condensation reaction.

    Ethanol: Solvent for both the reaction and recrystallization.

Major Product:

The major product is the crystalline compound with the specified structure.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic applications.

    Industry: As a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO4/c1-7-13-9(12(15)17-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5+

InChI Key

FTJAHFZKFYWEDN-WEVVVXLNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=O)O1

Origin of Product

United States

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